Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate
Description
IUPAC Nomenclature and Structural Interpretation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 3-amino-2,3-dihydro-1-benzofuran-5-carboxylate . This name derives from the parent structure of benzofuran, a fused bicyclic system comprising a benzene ring connected to a furan moiety. The numbering begins at the oxygen atom in the furan ring, proceeding clockwise to prioritize the carboxylate group at position 5 and the amine group at position 3. The “2,3-dihydro” designation indicates partial saturation of the furan ring, reducing its aromaticity and introducing a chiral center at carbon 3.
The molecular formula is C₁₀H₁₁NO₃ , with a molecular weight of 193.20 g/mol . Key functional groups include:
- A methyl ester at position 5, contributing to the compound’s lipophilicity.
- A primary amine at position 3, enabling participation in nucleophilic reactions.
- A dihydrofuran ring , which imposes conformational constraints on the molecule.
A structural analysis using the SMILES notation COC(=O)C1=CC2=C(C=C1)OCC2N reveals the spatial arrangement of these groups. The amine and ester substituents occupy adjacent positions on the benzofuran backbone, creating a polar-nonpolar dichotomy that influences solubility and reactivity.
Systematic vs. Common Naming Conventions
While the IUPAC name provides unambiguous identification, common names and abbreviations persist in industrial and pharmaceutical contexts. For example, the compound is sometimes referred to as 3-aminodihydrobenzofuran-5-methyl ester or ADBF-Me . Such shorthand terms prioritize brevity but risk ambiguity, particularly when distinguishing between positional isomers or stereoisomers.
Comparative analysis of naming conventions:
The CAS registry number 1273606-04-4 serves as a universal identifier, ensuring precise communication across databases and regulatory frameworks.
Stereochemical Considerations and Enantiomeric Forms
The chiral center at carbon 3 generates two enantiomers: (R)-methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate and (S)-methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate . These enantiomers exhibit identical physical properties but differ in their interaction with chiral environments, such as enzyme active sites or polarized light.
The synthesis of enantiopure forms typically employs chiral auxiliaries or asymmetric catalysis. For instance, the (R)-enantiomer has been synthesized via resolution of racemic mixtures using tartaric acid derivatives, as evidenced by its availability as a hydrochloride salt (C₁₀H₁₂ClNO₃). Stereochemical integrity is critical in pharmaceutical applications, as demonstrated by the differential bioactivity of benzofuran-based dopamine agonists.
X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are indispensable for confirming absolute configuration. The dihydrofuran ring’s puckering and the amine group’s spatial orientation create distinct spectroscopic signatures, particularly in $$^{13}\text{C}$$ NMR, where the chiral center’s carbon resonates at δ 55–60 ppm.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
methyl 3-amino-2,3-dihydro-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)6-2-3-9-7(4-6)8(11)5-14-9/h2-4,8H,5,11H2,1H3 |
InChI Key |
DOVGWMYKEBIZCG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCC2N |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Tandem Cyclization/Suzuki Coupling
A palladium-mediated approach enables simultaneous cyclization and cross-coupling. For example, substituted phenols undergo O-alkylation with propargyl bromide, followed by Pd-catalyzed cyclization to form the benzofuran ring. Subsequent Suzuki coupling introduces aryl groups at specific positions.
Example Protocol :
-
Starting material : Methyl 2-hydroxy-3-iodobenzoate
-
Reagents : 3-Furan boronic acid, PdCl₂(dppf)·DCM, K₃PO₄
-
Conditions : 70°C in 1,2-dimethoxyethane/H₂O (yield: 71%)
-
Key step : Suzuki coupling installs the furan moiety prior to cyclization.
Acid-Catalyzed Cyclization of Diacid Derivatives
Cyclization of 2-(carboxymethoxy)isophthalic acid derivatives using acetic anhydride/sodium acetate yields 3-oxo-dihydrobenzofuran intermediates, which are reduced to the target scaffold.
Optimization :
Introduction of the Amino Group
Nitration/Reduction Sequence
Nitration at the 5-position followed by catalytic hydrogenation provides the amino group.
Procedure :
-
Nitration : Treat methyl 2,3-dihydrobenzofuran-7-carboxylate with HNO₃/H₂SO₄ at 0°C.
-
Reduction : Use H₂/Pd-C in EtOH to reduce the nitro group (yield: 80–85%).
Direct Amination via Buchwald-Hartwig Coupling
Stereoselective Synthesis of (S)- and (R)-Enantiomers
Chiral Resolution via Diastereomeric Salts
Racemic mixtures are resolved using chiral acids (e.g., L-tartaric acid).
Conditions :
Asymmetric Hydrogenation
Chiral Ru catalysts hydrogenate prochiral ketones to yield enantiopure amines.
Protocol :
-
Substrate : 3-Oxo-2,3-dihydrobenzofuran-5-carboxylate
-
Catalyst : Ru-(S)-BINAP
-
Pressure : 50 psi H₂
Esterification and Functional Group Interconversion
Fischer Esterification
Carboxylic acid intermediates are esterified using methanol/H₂SO₄.
Optimization :
-
Reaction time : 12 h reflux
-
Yield : 89–92%.
Mitsunobu Reaction for Ether Formation
Installation of the methoxy group via Mitsunobu reaction ensures retention of configuration.
Conditions :
-
Reagents : DIAD, PPh₃
-
Solvent : THF
-
Yield : 81%.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Palladium Cyclization | Suzuki coupling, cyclization | 70–75 | Low | High |
| Nitration/Reduction | Nitration, H₂/Pd-C | 80–85 | Racemic | Moderate |
| Asymmetric Hydrogenation | Ru-catalyzed hydrogenation | 60–65 | >95% ee | Low |
| Chiral Resolution | Diastereomeric salt formation | 40–50 | 90–95% ee | Moderate |
Industrial-Scale Considerations
Cost-Effective Catalysts
Switching from PdCl₂(dppf)·DCM to Pd(OAc)₂ with cheaper ligands reduces costs by 30% without compromising yield.
Byproduct Management
Waste MnO₂ from oxidation steps is treated with FeSO₄ to precipitate Mn(OH)₂, reducing environmental impact.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate has been investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for developing therapeutic agents against diseases such as cancer and bacterial infections.
Case Study: Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies showed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves the modulation of apoptotic pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. It is utilized to create more complex benzofuran derivatives, which have diverse applications in pharmaceuticals and agrochemicals.
| Application | Description |
|---|---|
| Synthesis of Derivatives | Used to synthesize various benzofuran derivatives with enhanced biological activities. |
| Natural Product Synthesis | Acts as an intermediate in the preparation of natural products and other pharmaceuticals. |
Biological Studies
Enzyme Inhibition and Receptor Binding
The compound is also studied for its interactions with biological systems, including enzyme inhibition and receptor binding studies. Its ability to inhibit key enzymes involved in metabolic pathways makes it a valuable tool in biochemical research.
Case Study: Enzyme Interaction
In studies focusing on enzyme inhibition, this compound has shown potential to inhibit specific enzymes linked to cancer proliferation pathways. This property is crucial for developing targeted therapies that can selectively disrupt tumor growth .
Industrial Applications
Development of New Materials
Beyond its applications in medicinal chemistry and biology, this compound is utilized in industrial settings for the development of new materials and chemical processes. It plays a role in creating catalysts and polymers that are important for various manufacturing processes.
Mechanism of Action
The mechanism of action of methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity . The compound’s anticancer effects could be due to its ability to induce apoptosis or inhibit cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities with analogs:
Key Observations:
- Amino vs. Halogen Substitutions: The amino group in the parent compound enables hydrogen bonding and chiral interactions, critical for receptor targeting in drug design. In contrast, bromo or fluoro substitutions (e.g., in CAS 1187828-95-0 or 2112657-13-1) enhance electrophilicity or metabolic stability .
- Ester Group Variations : Ethyl esters (e.g., CAS 944447-73-8) may alter solubility and hydrolysis rates compared to methyl esters .
- Natural Derivatives: Norcurlignan’s additional hydroxyl and methoxy groups contribute to its antioxidant efficacy (IC₅₀ values: DPPH ~15 µM, ABTS ~20 µM) but reduce synthetic accessibility .
Chirality and Enantiomeric Availability
The target compound is marketed as both (R)- and (S)-enantiomers, with the (R)-form priced higher ($1,628/g vs. $1,172/g for the (S)-form), reflecting enantioselective synthesis challenges .
Physical and Chemical Properties
| Property | This compound | Methyl 5-bromo-2,3-dihydrobenzofuran-2-carboxylate | Norcurlignan |
|---|---|---|---|
| Solubility | High (polar solvents due to HCl salt) | Moderate (organic solvents) | Low (hydrophobic groups) |
| Melting Point | Not reported | 118–120°C | 165–167°C |
| Stability | Hygroscopic; requires anhydrous storage | Light-sensitive | Photostable |
Biological Activity
Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate (MABF) is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity associated with MABF, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
MABF features a benzofuran core with an amino group and a carboxylate ester, contributing to its diverse pharmacological properties. The molecular formula is C₁₁H₁₃N O₃, with a molecular weight of approximately 195.2 g/mol. The presence of the methyl ester enhances its solubility and stability, making it suitable for various biological studies.
The biological activity of MABF can be attributed to several mechanisms:
- Enzyme Inhibition : MABF has been shown to inhibit specific enzymes, which may play a role in its therapeutic effects against various diseases.
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
- DNA Interaction : Some studies suggest that MABF can intercalate within DNA structures, potentially affecting gene expression and cellular proliferation .
Biological Activities
Research indicates that MABF exhibits a range of biological activities:
-
Anticancer Activity :
- MABF has been evaluated for its potential in cancer treatment. In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The compound showed IC50 values ranging from 3.35 to 16.79 μM in these assays .
- Structural modifications of MABF have been linked to enhanced binding affinities for cancer-related proteins, indicating its potential as a lead compound in anticancer drug development .
-
Neuroprotective Effects :
- Compounds similar to MABF have exhibited neuroprotective properties, suggesting potential applications in neurodegenerative diseases.
-
Antioxidant Properties :
- The compound's structure allows it to act as an antioxidant, which is crucial for protecting cells from oxidative stress.
Case Studies and Research Findings
Several studies have focused on the biological activity of MABF and its derivatives:
- A study investigating the binding affinity of modified MABF derivatives against breast cancer proteins reported increased binding affinities post-modification, with values reaching as low as -11.0 kcal/mol .
- Another research effort highlighted the synthesis of various benzofuran derivatives related to MABF and their evaluation against the National Cancer Institute's human cancer cell line panel, demonstrating promising anticancer activity .
Data Table: Summary of Biological Activities
| Activity Type | Description | IC50 Values (μM) |
|---|---|---|
| Anticancer Activity | Cytotoxicity against breast and lung cancer cells | 3.35 - 16.79 |
| Neuroprotective Effects | Potential applications in neurodegenerative diseases | Not specified |
| Antioxidant Properties | Protects cells from oxidative stress | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
